N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide
Description
N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide is a bisamide compound featuring a central methanediyl group bridging two benzamide moieties, substituted with ethoxy and methoxy groups on the phenyl ring. Below, we compare this compound with structurally related bisamides, focusing on molecular geometry, substituent effects, synthesis, and functional properties.
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[benzamido-(4-ethoxy-3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-3-30-20-15-14-19(16-21(20)29-2)22(25-23(27)17-10-6-4-7-11-17)26-24(28)18-12-8-5-9-13-18/h4-16,22H,3H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
MPESWPYJWFPIIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Molecular Structure and Crystallographic Comparisons
Core Bisamide Framework
The target compound shares a bisamide backbone with derivatives like N,N-(ethane-1,1-diyl)dibenzamide (C₁₆H₁₆N₂O₂), which has an ethane bridge instead of a methanediyl group. The ethane bridge introduces greater flexibility, reducing planarity compared to the rigid methanediyl-linked target compound .
Table 1: Crystallographic Parameters
- Key Insight : The methanediyl group in the target compound likely results in a more compact crystal lattice due to reduced conformational freedom compared to ethane-bridged analogs.
Substituent Effects on Reactivity and Properties
Electron-Donating vs. Electron-Withdrawing Groups
- Chlorine Substituents : In N,N′-(4,5-Dichloro-o-phenylene)dibenzamide , electron-withdrawing Cl groups reduce electron density, possibly enhancing thermal stability and altering biological activity .
- Methyl Groups : N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(4-methylbenzamide) (C₂₅H₂₆N₂O₄) incorporates methyl groups on benzamide, increasing steric hindrance and hydrophobicity .
Table 2: Substituent Impact on Properties
Condensation Reactions
- Target Compound : Likely synthesized via acid-catalyzed condensation of benzamide derivatives with aldehydes, similar to N,N’-(2,2-dihydroxyethane-1,1-diyl)dibenzamide (6), which forms in water or alcohols under HCl catalysis .
- Thioamide Variants : N,N’-(propane-1,2-diyldicarbamothioyl)dibenzamide requires thiourea derivatives, introducing sulfur for altered electronic properties .
Anion Binding and Catalysis
Biological Activity
N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide is a synthetic compound that has recently attracted attention in the fields of medicinal chemistry and biochemistry. Characterized by its unique structural features, including two benzamide groups linked by a methanediyl bridge, it possesses ethoxy and methoxy substituents that may enhance its biological activity. This article outlines the biological activities associated with this compound, including its potential therapeutic properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes within biological pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory and cancer pathways, although the exact mechanisms remain under investigation.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in treating inflammatory diseases.
2. Anticancer Properties
The compound is also being studied for its anticancer effects, particularly against breast cancer cell lines like MCF-7. In vitro studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation, potentially through the modulation of cell cycle-related proteins and pathways .
Case Studies
A series of studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study 2 | Showed inhibition of MCF-7 cell proliferation with IC50 values indicating potency. |
| Study 3 | Investigated gene expression changes related to apoptotic pathways upon treatment with the compound. |
Metabolomic Analysis
Metabolomic studies have revealed that exposure to this compound alters metabolic pathways associated with oxidative stress and cellular proliferation. The compound's effects on metabolite profiles suggest a potential for therapeutic applications in diseases characterized by oxidative stress .
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with benzamide under controlled conditions to ensure high purity and yield. The potential for industrial applications includes its use as an intermediate in pharmaceutical synthesis due to its bioactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
